molecular formula C15H22N2O2S B4984416 1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane

1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane

Cat. No.: B4984416
M. Wt: 294.4 g/mol
InChI Key: WAKMQFVSRNJIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane, also known as ET-1, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research.

Mechanism of Action

1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane acts on the endothelin receptors, which are G protein-coupled receptors that are expressed in various tissues throughout the body. It binds to these receptors and activates a signaling cascade that leads to various cellular responses. The exact mechanism of action of this compound is still being studied, but it is known to play a role in the regulation of vascular tone, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasoconstriction, angiogenesis, and cell proliferation. It also plays a role in the regulation of blood pressure and the immune system. These effects have been studied in various tissues, including the heart, lungs, and brain.

Advantages and Limitations for Lab Experiments

1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane has several advantages for use in lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar applications. However, it does have some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving 1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane. One area of interest is the development of new therapeutic targets for the treatment of cardiovascular diseases and cancer. Another area of interest is the study of the role of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new diagnostic tools and imaging agents based on this compound. Overall, this compound has shown great potential for use in scientific research and has many exciting future directions.

Synthesis Methods

1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane can be synthesized through a multi-step process that involves the reaction of 3-methylthiophene-2-carboxylic acid with ethyl chloroacetate, followed by reduction and acetylation to produce the final product. This method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane has been used in various scientific research applications, including the study of cardiovascular diseases, cancer, and neurological disorders. It has been found to play a role in the regulation of blood pressure, angiogenesis, and cell proliferation. This compound has also been shown to have potential as a therapeutic target for the treatment of certain diseases.

Properties

IUPAC Name

1-[4-(4-ethyl-5-methylthiophene-3-carbonyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-4-13-11(2)20-10-14(13)15(19)17-7-5-6-16(8-9-17)12(3)18/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKMQFVSRNJIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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